Welcome to the BenchChem Online Store!
molecular formula C14H20O B1677104 Octanophenone CAS No. 1674-37-9

Octanophenone

Cat. No. B1677104
M. Wt: 204.31 g/mol
InChI Key: UDEVCZRUNOLVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09216943B2

Procedure details

Octanophenone (250 g) and dichloromethane (1250 mL) are charged into a round bottom flask at 25-30° C. and stirred. The mixture is cooled to −10° C. to −5° C. and triethylsilane (327.9 g) is added. A solution of titanium tetrachloride (244.1 g) in dichloromethane (1250 mL) is added over a period of 15 minutes and the obtained reaction mixture is maintained at 0-5° C. for 3 hours. The reaction mixture is filtered through a hyflo bed, washed with dichloromethane (500 mL) and the filtrate obtained is charged into a second round bottom flask. The reaction mass (filtrate) is cooled to −10° C. to −5° C. and aluminium chloride (213.2 g) is slowly added to the reaction mass over a period of 15 minutes. A solution of 3-chloropropionyl chloride (173.5 g) in dichloromethane (500 mL) is added over a period of 15 minutes and the obtained reaction mixture is maintained at −10° C. to −5° C. for 3 hours. Water (2500 mL) precooled to 0-10° C. is slowly added at the same temperature and the reaction mixture is stirred for about 1 hour at a temperature of 25-30° C. The organic layer is separated, washed with 5% sodium bicarbonate solution (1250 mL), followed by 20% brine solution (1250 mL) and the organic layer is concentrated under vacuum at 45° C. to obtain crude product (751 g). The crude product obtained and dimethyl formamide (1500 mL) are charged into a round bottom flask at 25-35° C. and stirred. Sodium nitrite (135.5 g) is added and reaction mixture is maintained at 30-35° C. for 3 hour. Water (2500 mL) and ethyl acetate (2500 mL) are added to the reaction mixture, stirred for 30 minutes. The organic layer is separated and the aqueous layer is extracted with ethyl acetate (500 mL). The organic layers are combined, washed with 5% brine solution (2×2500 mL) and concentrated under reduced pressure at 45° C. Hexane (500 mL) is added to the obtained compound and evaporated under reduced pressure at 45° C. to give the title compound.
Quantity
2500 mL
Type
solvent
Reaction Step One
Name
Quantity
2500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step Two
Name
Quantity
2500 mL
Type
solvent
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four
Quantity
1250 mL
Type
solvent
Reaction Step Four
Quantity
327.9 g
Type
reactant
Reaction Step Five
Quantity
213.2 g
Type
reactant
Reaction Step Six
Quantity
173.5 g
Type
reactant
Reaction Step Seven
Quantity
500 mL
Type
solvent
Reaction Step Seven
Quantity
135.5 g
Type
reactant
Reaction Step Eight
Quantity
1250 mL
Type
solvent
Reaction Step Nine
Quantity
244.1 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([SiH](CC)CC)C.[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH2:28][CH2:29][C:30](Cl)=[O:31].[N:33]([O-:35])=[O:34].[Na+]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl.C(OCC)(=O)C.O.CN(C)C=O>[N+:33]([CH2:28][CH2:29][C:30]([C:13]1[CH:14]=[CH:15][C:10]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH:11][CH:12]=1)=[O:31])([O-:35])=[O:34] |f:2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
2500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1500 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
2500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
250 g
Type
reactant
Smiles
C(CCCCCCC)(=O)C1=CC=CC=C1
Name
Quantity
1250 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
327.9 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Six
Name
Quantity
213.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Seven
Name
Quantity
173.5 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
135.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Nine
Name
Quantity
1250 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
244.1 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to −10° C. to −5° C.
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a hyflo bed
WASH
Type
WASH
Details
washed with dichloromethane (500 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
ADDITION
Type
ADDITION
Details
is charged into a second round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass (filtrate) is cooled to −10° C. to −5° C.
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at −10° C. to −5° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
precooled to 0-10° C.
ADDITION
Type
ADDITION
Details
is slowly added at the same temperature
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for about 1 hour at a temperature of 25-30° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate solution (1250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer is concentrated under vacuum at 45° C.
CUSTOM
Type
CUSTOM
Details
to obtain crude product (751 g)
CUSTOM
Type
CUSTOM
Details
The crude product obtained
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 30-35° C. for 3 hour
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
washed with 5% brine solution (2×2500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 45° C
ADDITION
Type
ADDITION
Details
Hexane (500 mL) is added to the obtained compound
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure at 45° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCC(=O)C1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.